molecular formula C24H31N5O2 B2804771 7-(4-butylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105231-64-8

7-(4-butylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2804771
CAS No.: 1105231-64-8
M. Wt: 421.545
InChI Key: RVGPFKGMGHGIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo-pyridine class, characterized by a fused pyrazole-pyridine core. Key structural features include:

  • Pyrazolo[4,3-c]pyridin-3(5H)-one backbone: Provides rigidity and planar geometry, facilitating interactions with biological targets.
  • 5-Isopropyl and 2-phenyl groups: These substituents contribute to steric bulk and π-π stacking interactions, influencing binding affinity and selectivity .

Properties

IUPAC Name

7-(4-butylpiperazine-1-carbonyl)-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-4-5-11-26-12-14-27(15-13-26)23(30)20-16-28(18(2)3)17-21-22(20)25-29(24(21)31)19-9-7-6-8-10-19/h6-10,16-18H,4-5,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGPFKGMGHGIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-butylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological areas:

1. Neuropharmacology
Research indicates that derivatives of piperazine, such as the one , may exhibit significant activity against various central nervous system disorders. The piperazine moiety is known for its ability to interact with neurotransmitter systems, making it a candidate for the treatment of conditions like schizophrenia and depression. Specifically, compounds with similar structures have been documented to inhibit human acetylcholinesterase, an enzyme linked to neurodegenerative diseases .

2. Anticancer Activity
Emerging studies suggest that pyrazolo[4,3-c]pyridines possess anticancer properties. The compound's potential to modulate aldehyde dehydrogenase (ALDH) activity has been associated with cancer cell proliferation inhibition. For instance, certain modifications on the piperazine scaffold have been linked to enhanced potency against specific cancer cell lines .

3. Antimicrobial Properties
There is ongoing investigation into the antimicrobial effects of piperazine derivatives. The structural features of 7-(4-butylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one suggest potential efficacy against bacterial and fungal infections, although comprehensive studies are still required to substantiate these claims.

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical pathways. Notable methods include:

1. Multi-step Synthesis
A common approach involves starting from readily available precursors and employing multi-step reactions such as cyclization and functional group transformations. This method allows for the introduction of diverse substituents that can enhance biological activity.

2. Green Chemistry Approaches
Recent trends in synthetic chemistry emphasize environmentally friendly processes. The use of solvent-free reactions or alternative solvents can improve the sustainability of synthesizing this compound while maintaining high yields and purity .

Case Studies

Several case studies highlight the effectiveness and versatility of this compound in drug development:

Case Study 1: Neuroprotective Agents
In a study examining neuroprotective agents, derivatives similar to this compound were tested for their ability to cross the blood-brain barrier and exhibit neuroprotective effects in animal models of Alzheimer's disease. Results indicated promising activity that warrants further exploration into its mechanism of action.

Case Study 2: Anticancer Drug Development
Another investigation focused on modifying the piperazine moiety to enhance selectivity towards ALDH isoforms involved in tumor growth. Variations in substituents on the pyrazolo-pyridine core resulted in compounds with significantly improved IC50 values against various cancer cell lines, demonstrating the potential for developing targeted anticancer therapies.

Mechanism of Action

The mechanism of action of 7-(4-butylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key structural analogs and their substituent-driven properties:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Effects
Target Compound Pyrazolo[4,3-c]pyridin-3-one 4-Butylpiperazine-1-carbonyl, 5-isopropyl, 2-phenyl ~450 (estimated) High lipophilicity; potential CNS penetration
5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridin-3-one 4-(2-Fluorophenyl)piperazine, 5-ethyl, 2-phenyl ~438 (estimated) Fluorine enhances halogen bonding; moderate solubility
Eszopiclone (4-Methylpiperazinecarboxylate derivative) Pyrrolo[3,4-b]pyrazin-7-one 4-Methylpiperazinecarboxylate, 5-chloro-2-pyridinyl 388.81 Approved hypnotic; 52-59% protein binding
7-(4-Ethylpiperazin-1-yl)-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 4-Ethylpiperazine, 4,6-dimethylpyrazolo-pyrazine ~460 (estimated) Balanced solubility and lipophilicity; targets kinase enzymes
Key Observations:
  • Piperazine Modifications: Butyl vs. Aromatic vs. Aliphatic: The 2-fluorophenyl group in ’s compound introduces halogen bonding, which may improve target affinity compared to aliphatic chains .
  • Core Heterocycle Variations :
    • Pyrazolo[4,3-c]pyridin-3-one (target) vs. pyrazolo[1,5-a]pyrimidin-7-one (): The latter’s pyrimidine ring may favor hydrogen bonding with enzymes like phosphodiesterases, while the pyridine core in the target compound could enhance metabolic stability .
Binding and Selectivity:
  • Phosphodiesterase (PDE) Inhibition : highlights sulfonyl-piperazine derivatives (e.g., 5-[2-ethoxy-5-[(4-methylpiperazinyl)sulfonyl]phenyl]-pyrazolo[4,3-d]pyrimidin-7-one) as PDE inhibitors. The target compound’s carbonyl group may reduce off-target effects compared to sulfonyl analogs but require optimization for potency .
  • GABA Receptor Modulation : Eszopiclone’s 4-methylpiperazinecarboxylate group is critical for binding GABAA receptors. The target compound’s bulkier butylpiperazine may alter receptor subtype selectivity .

Biological Activity

The compound 7-(4-butylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a piperazine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O
  • Molecular Weight : 299.39 g/mol
  • CAS Number : 57260-71-6

This compound features a pyrazolo[4,3-c]pyridine core with a butylpiperazine substitution, which is crucial for its biological activity.

Research indicates that piperazine derivatives, including this compound, often interact with various biological targets. The presence of the piperazine moiety allows for modulation of neurotransmitter systems, particularly through inhibition of enzymes such as acetylcholinesterase (AChE) and potential interaction with G-protein coupled receptors (GPCRs) .

Enzyme Inhibition

Inhibitors of AChE have been shown to have therapeutic potential in neurodegenerative diseases such as Alzheimer's. Virtual screening studies suggest that similar piperazine derivatives exhibit binding affinity at both the peripheral anionic site and the catalytic site of AChE, indicating a promising mechanism for cognitive enhancement .

Antimicrobial Activity

Recent studies have reported that certain piperazine derivatives exhibit significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural features may enhance its ability to penetrate bacterial membranes and inhibit growth .

Anticancer Properties

Piperazine derivatives have also been investigated for their anticancer activities. A study focusing on related pyrazolo[4,3-c]pyridine compounds demonstrated that they could induce apoptosis in cancer cell lines through the modulation of cell signaling pathways .

Study 1: Acetylcholinesterase Inhibition

In a study examining various piperazine derivatives' effects on AChE, it was found that compounds similar to this compound showed IC₅₀ values in the low micromolar range. This suggests effective inhibition which could translate into therapeutic applications for cognitive disorders .

Study 2: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial efficacy of piperazine-based compounds against resistant bacterial strains. The study reported that modifications in the alkyl chain length and branching significantly influenced antibacterial potency, with butyl substituents enhancing activity against MRSA .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC₅₀ Value (μM)Reference
Compound AAChE Inhibition0.51 ± 0.05
Compound BAntibacterial<10
Compound CAnticancer (Apoptosis)Varies

Q & A

Q. What synthetic strategies are optimal for preparing 7-(4-butylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Core Formation : Cyclization of precursors (e.g., pyrazolone intermediates) under acidic conditions to generate the pyrazolo[4,3-c]pyridinone core .
  • Piperazine Coupling : Amide bond formation between the core and 4-butylpiperazine using coupling agents (e.g., EDCI or DCC) in polar aprotic solvents (e.g., DMF or DCM) .
  • Optimization : Microwave-assisted synthesis may reduce reaction times and improve yields (e.g., from 12 hours to 2 hours under 150 W) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .

Q. How can structural characterization be systematically performed for this compound?

Methodological Answer:

  • Spectroscopy :
    • 1H/13C NMR : Identify substituents (e.g., phenyl, isopropyl) and confirm piperazine coupling .
    • IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
  • Mass Spectrometry : Confirm molecular weight (calculated via exact mass analysis) .
  • X-ray Crystallography : Resolve 3D conformation of the fused pyrazolo-pyridine system .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Test against phosphodiesterases (PDEs) or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to the piperazine moiety’s affinity for CNS targets .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified piperazine (e.g., acetyl or fluorobenzyl groups) or pyridine substituents (e.g., methoxy vs. ethoxy) .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding with the carbonyl group) .
  • Bioisosteric Replacement : Replace the pyridine ring with pyrimidine or triazole to assess activity retention .

Q. What experimental models are appropriate for evaluating in vivo pharmacokinetics?

Methodological Answer:

  • ADME Profiling :
    • Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
    • Metabolism : Liver microsome assays (human/rat) to identify cytochrome P450-mediated oxidation .
    • Excretion : Radiolabeled compound tracking in urine and feces .
  • In Vivo Efficacy : Rodent models of neurological disorders (e.g., anxiety or pain) using oral doses of 10–50 mg/kg .

Q. How can stability under physiological conditions be assessed?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC .
  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. How should contradictory data in synthesis yields or bioactivity be resolved?

Methodological Answer:

  • Reproducibility Checks : Replicate reactions under identical conditions (e.g., solvent purity, temperature control ±2°C) .
  • Orthogonal Assays : Validate bioactivity using independent methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Statistical Analysis : Apply ANOVA or t-tests to compare batch-to-batch variability (>3 replicates) .

Q. What methodologies are recommended for studying environmental fate and ecotoxicity?

Methodological Answer:

  • Degradation Studies : Hydrolysis/photolysis experiments in simulated environmental matrices (e.g., river water) .
  • Ecotoxicology :
    • Algal Growth Inhibition : Chlamydomonas reinhardtii exposed to 0.1–10 mg/L .
    • Daphnia Mortality : 48-hour acute toxicity tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.